Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide
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Overview
Description
Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide is a chemical compound with the molecular formula C7H8N3NaO2S and a molecular weight of 221.21 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an amino group, an ethoxycarbonyl group, and a sulfanide group. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide typically involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine with sodium sulfide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfanide group to a thiol or other reduced forms.
Substitution: The amino and ethoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-amino-5-(methoxycarbonyl)pyrimidin-2-yl]sulfanide
- 4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfide
- 4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfoxide
Uniqueness
Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications, as it can serve as a versatile building block for the synthesis of various derivatives and as a potential therapeutic agent .
Properties
IUPAC Name |
sodium;4-amino-5-ethoxycarbonylpyrimidine-2-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S.Na/c1-2-12-6(11)4-3-9-7(13)10-5(4)8;/h3H,2H2,1H3,(H3,8,9,10,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCLHYPMBCQFHP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)[S-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-16-5 |
Source
|
Record name | sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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